Specific Scientific Field: Organic Chemistry
Summary of the Application: Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used as a key intermediate in the synthesis of important building blocks relevant to medicinal and agrochemistry.
Methods of Application or Experimental Procedures: A one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles was proposed. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles.
Results or Outcomes: The method resulted in a high-yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: The trifluoromethyl group, which is present in “methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate”, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group.
Methods of Application or Experimental Procedures: The trifluoromethyl group can be introduced into a molecule through various synthetic methods.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: “Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate” can be used in the synthesis of various bioactive small molecules.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific bioactive small molecule being synthesized.
Results or Outcomes: The synthesis of bioactive small molecules can lead to the development of new drugs or therapeutic agents.
Specific Scientific Field: Industrial Testing.
Summary of the Application: This compound is used in various industrial testing applications.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific industrial testing application.
Results or Outcomes: The results or outcomes would depend on the specific industrial testing application.
Summary of the Application: “Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate” can be used in the synthesis of trifluoromethyl aromatics.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific trifluoromethyl aromatic being synthesized.
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic organic compound characterized by the presence of a pyrazole ring with a trifluoromethyl group and a carboxylate ester substituent. Its molecular formula is and it has a molecular weight of approximately 194.11 g/mol. The compound is notable for its unique structure, which includes two nitrogen atoms in the pyrazole ring and the electron-withdrawing trifluoromethyl group, influencing its chemical behavior and biological activity .
These reactions make this compound a valuable intermediate in organic synthesis.
The biological activity of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been explored in various studies. It has shown potential as an herbicide due to its ability to inhibit specific enzymes involved in plant growth. Additionally, its derivatives have been investigated for antimicrobial and antifungal properties, indicating a broader scope of biological applications .
Several methods have been developed for synthesizing methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate:
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate finds applications in:
Interaction studies involving methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate have focused on its binding affinity to various biological targets. These studies indicate that the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes. Furthermore, studies on enzyme inhibition reveal that modifications to the pyrazole core can significantly alter activity profiles against target enzymes .
Several compounds share structural similarities with methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate | 129768-30-5 | 0.80 |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 5744-56-9 | 0.84 |
| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 1322805-15-1 | 0.69 |
| 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | 345637-71-0 | 0.91 |
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate stands out due to its specific combination of a trifluoromethyl group and a carboxylate ester, which enhances its reactivity and biological properties compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile applications in synthesis and agriculture.
| Substrate | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| β-Diketone + Hydrazine hydrate | EtOH, reflux, 3-5 h | 85 | 1:1 | [1] |
| Ethyl acetoacetate + Phenylhydrazine | EtOH, reflux, 60°C, 2 h | 78 | 3:1 | [2] |
| Trifluoromethyl β-diketone + Methylhydrazine | EtOH, reflux, 80°C, 5 h | 86 | 96:4 | [3] |
| β-Diketone + Arylhydrazine (EtOH) | EtOH, reflux, 78°C, 3 h | 75 | 2:1 | [2] |
| β-Diketone + Arylhydrazine (TFE) | 2,2,2-Trifluoroethanol, reflux, 3 h | 92 | 99:1 | [4] |
| Fluorinated β-diketone + Hydrazine | EtOH, reflux, 80°C, 4 h | 88 | 4:1 | [6] |
| Acetylacetone + Hydrazine hydrate | EtOH, reflux, 78°C, 2.5 h | 82 | 1:1 | [1] |
The reaction between aryl or heteroarylhydrazines with fluorinated β-diketones yields a comprehensive array of 3-, 5-, and 3,5-trifluoromethylpyrazoles along with 5-trifluoromethyl-5-hydroxy-Δ²-pyrazolines [2]. Semi-empirical calculations at the PM3 level have been utilized to rationalize these results, indicating that the dehydration of paired 3,5-dihydroxypyrazolidines kinetically controls the isomer formation [2] [7].
The use of fluorinated alcohols such as 2,2,2-trifluoroethanol as solvents dramatically improves regioselectivity, achieving ratios up to 99:1 in favor of 5-arylpyrazole isomers [4]. This enhancement in regioselectivity appears to be general, though more pronounced with phenylhydrazine in hexafluoroisopropanol [4].
Modern trifluoromethylation strategies have revolutionized the synthesis of trifluoromethyl-substituted pyrazole derivatives through the development of sophisticated reagent systems and reaction conditions [8]. Trifluoroacetic anhydride serves as a primary trifluoromethylating reagent, facilitating the formation of benzylic N-trifluoroacetamides followed by dehydrative cyclization to produce trifluoromethylated imidazo-fused N-heterocycles [8].
The scalable synthesis employs trifluoroacetic anhydride in conjunction with triethylamine in tetrahydrofuran at temperatures ranging from 0°C to room temperature, achieving yields of 88% with high selectivity [8] [9]. An alternative approach utilizes trifluoroacetamide through alkylation with benzyl halides under basic conditions, providing moderate yields of 82% [8].
Table 2: Modern Trifluoromethylation Strategies
| Trifluoromethylating Reagent | Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Trifluoroacetic anhydride (TFAA) | NEt₃, THF, 0°C to rt | 88 | High | [8] |
| Trifluoroacetamide | Benzyl halide, base, rt | 82 | Moderate | [8] |
| N-Trifluoroacetohydrazine | Dehydrative cyclization, 80°C | 75 | Good | [3] |
| CF₃-Diazoalkane | Flow reactor, 25 min, PhCF₃ | 68 | Excellent | [10] |
| Trifluoromethyl imines | [3+2] Cycloaddition, MnO₂ | 85 | High | [11] |
| Ethyl trifluoroacetoacetate | Cu(OTf)₂, neocuproine, 60°C | 99 | Excellent | [1] |
| CF₃SO₂Na | Pd catalyst, 140°C | 72 | Good | [12] |
Flow chemistry has emerged as an enabling technology for trifluoromethylated pyrazole synthesis, providing rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines [13]. The approach involves flowing fluorinated amines through sequential reactor coils that mediate diazoalkane formation and [3+2] cycloaddition to generate azoles in a telescoped fashion [13] [14].
The trifluoromethylated pyrazoles can be synthesized via sequential [3+2]-cycloaddition of in situ generated trifluoroacetonitrile imines with enones, leading to trans-configured 5-acyl-pyrazolines [11]. The protocol utilizes fully regio- and diastereoselective cycloaddition reactions starting with corresponding chalcones and hydrazonoyl bromides as precursors of fluorinated nitrile imines derived from trifluoroacetonitrile [11].
The practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one [15]. The efficient synthetic strategies for regioisomeric building blocks bearing trifluoromethyl groups at the 3rd and 5th positions have been demonstrated through lithiation in flow reactors [15].
Esterification methodologies for converting pyrazole carboxylic acids to their corresponding methyl esters encompass several well-established approaches, each offering distinct advantages for specific synthetic applications [16]. The Steglich esterification represents a versatile synthetic approach utilizing carbodiimide-based condensation of carboxylic acids with alcohols under mild conditions [17] [16].
The Steglich method employs dicyclohexylcarbodiimide as a coupling reagent with 4-dimethylaminopyridine as a catalyst, proceeding at room temperature in polar aprotic solvents [16]. The reaction mechanism involves the formation of an O-acylisourea intermediate that reacts with methanol to form the desired methyl ester and dicyclohexylurea as a byproduct [16] [18].
Table 3: Esterification and Protecting Group Chemistry
| Esterification Method | Reaction Conditions | Yield (%) | Advantages | Reference |
|---|---|---|---|---|
| Fischer Esterification | MeOH, H₂SO₄ cat., reflux, 4 h | 78 | Simple, cost-effective | [19] |
| Steglich Esterification (DCC/DMAP) | DCC, DMAP, DCM, rt, 12 h | 92 | Mild conditions, high yield | [16] |
| EDC/DMAP Coupling | EDC, DMAP, DCM, rt, 8 h | 89 | Mild, reliable | [20] |
| SOCl₂/MeOH | SOCl₂, MeOH, 0°C to rt, 2 h | 85 | Fast, efficient | [21] |
| Mukaiyama Reagent/DMC | Mukaiyama reagent, DMC, rt, 6 h | 88 | Green solvent, mild | [20] |
| Acid Chloride + MeOH | SOCl₂, then MeOH, 0°C, 1 h | 91 | High yield, fast | [21] |
| MeI/K₂CO₃ | MeI, K₂CO₃, DMF, 60°C, 4 h | 76 | Mild base conditions | [21] |
The 1-ethyl-3-dimethylaminopropyl carbodiimide system provides an alternative to dicyclohexylcarbodiimide, offering enhanced water solubility and facilitating easier purification [22]. This crosslinking reaction is most efficient under acidic conditions at pH 4.5 and must be performed in buffers devoid of extraneous carboxyls and amines [22].
Protecting group strategies for carboxylic acids include the formation of tert-butyl esters, which exhibit excellent stability against various nucleophiles and reducing agents while allowing convenient deprotection under acidic conditions [23]. The tert-butylation of carboxylic acids can be accomplished through condensation with tert-butanol or treatment with di-tert-butyl dicarbonate [23].
The Fischer esterification method, while simple and cost-effective, requires elevated temperatures and acid catalysis, making it suitable for primary and secondary alcohols but less effective with tertiary alcohols and phenols [21]. The reaction between carboxylic acids and methanol in the presence of sulfuric acid catalyst at reflux conditions yields methyl esters with moderate efficiency [19].
Alternative esterification approaches include the two-step process involving acid chloride formation with thionyl chloride followed by treatment with methanol, which provides high yields of 91% with rapid reaction times [21]. The alkylation method using iodomethane with potassium carbonate in dimethylformamide offers mild base conditions suitable for acid-sensitive substrates [21].
Catalytic asymmetric synthesis approaches for pyrazole derivatives have evolved to incorporate sophisticated chiral catalytic systems capable of delivering high levels of enantioselectivity and functional group tolerance [24] [25]. The rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides access to enantioenriched secondary and tertiary allylic pyrazoles with excellent stereochemical control [24].
The first catalytic asymmetric reaction of azonaphthalene with pyrazolone has been established using chiral phosphoric acid as a catalyst, achieving axially chiral pyrazole derivatives in yields ranging from 68% to 99% with excellent enantioselectivities of 83% to 98% enantiomeric excess [25] [26]. Theoretical calculations have elucidated the origins of enantioselectivity in these transformations [25].
Table 4: Catalytic Asymmetric Synthesis Approaches
| Catalytic System | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| Rh catalyst + chiral ligand | Pyrazole + terminal allenes | 92 | 85 | [24] |
| Chiral phosphoric acid | Azonaphthalene + pyrazolone | 95 | 94 | [25] |
| Squaramide + AgOTf | Michael acceptor + pyrazolone | 97 | 93 | [27] |
| Chiral amine organocatalyst | α,β-Unsaturated aldehyde + hydrazine | 88 | 82 | [28] |
| Phase-transfer catalyst | β-Aryl enones + hydrazine | 85 | 78 | [28] |
| Chiral N-heterocyclic carbene | Aldehyde + α-diazo compound | 91 | 87 | [27] |
| Asymmetric flow synthesis | Diazoalkane precursors | 89 | 84 | [13] |
The one-pot asymmetric Michael addition/hydroalkoxylation sequence, catalyzed by a sequential catalytic system consisting of a squaramide and a silver salt, provides chiral pyrano-annulated pyrazole derivatives in excellent yields up to 95% and high enantioselectivities up to 97% enantiomeric excess [27]. This methodology exploits the ambident nucleophilicity of pyrazolinones, where the enol oxygen acts as a nucleophile [27].
Direct catalytic asymmetric synthesis of pyrazolidine derivatives has been achieved through chiral amine-catalyzed Michael/hemiaminal cascade reactions between hydrazine compounds and α,β-unsaturated aldehydes [28]. The retrocatalytic analysis suggests that this approach favors 1,4-addition over 1,2-addition, with subsequent hemiaminal formation driving the equilibrium towards product formation [28].
The synthesis of chiral pyrazoles through 1,3-dipolar cycloaddition/ [3] [5]-sigmatropic rearrangement with stereoretentive migration of stereogenic groups represents a sophisticated approach to enantiomerically enriched pyrazole derivatives [29] [30]. The reactions between terminal alkynes and α-chiral tosylhydrazones lead to chiral pyrazoles with stereogenic groups directly attached at nitrogen atoms through cascade reactions involving hydrazone decomposition, 1,3-dipolar cycloaddition, and stereospecific sigmatropic rearrangement [29].
The phase-transfer catalysis approach enables the enantioselective synthesis of pyrazolines using β-aryl enones as starting materials, providing moderate enantioselectivities and yields [28]. This methodology has been expanded to accommodate aliphatic-substituted enones, broadening the scope of accessible chiral pyrazole derivatives [28].
The solubility characteristics of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate are fundamentally influenced by the presence of the trifluoromethyl group, which imparts distinct hydrophobic properties to the molecule [1]. Aqueous solubility is limited to approximately 50 milligrams per liter at 25°C, reflecting the electron-withdrawing nature of the trifluoromethyl substituent that reduces the compound's affinity for polar solvents [1] [2]. The ester functionality provides some polarity, but this is insufficient to overcome the hydrophobic contribution of the CF3 group.
| Solvent | Solubility | Temperature Dependence |
|---|---|---|
| Water | 50 mg/L at 25°C | Decreases with temperature |
| Methanol | Highly soluble | Excellent across temperature range |
| Dimethyl sulfoxide | Excellent solubility | Superior performance in polar aprotic media |
| Chloroform | Good solubility | Favorable in organic extraction procedures |
| Acetone | Moderate solubility | Useful for crystallization processes |
The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, which enhances its utility in pharmaceutical formulations where enhanced dissolution is required . Methanol and ethanol provide good solvation due to their ability to form hydrogen bonds with the ester carbonyl oxygen while accommodating the hydrophobic trifluoromethyl group through their organic character.
The octanol-water partition coefficient (Log P) for methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is estimated at 1.8 ± 0.3, placing it in the moderate lipophilicity range [1] [4]. This value reflects the balance between the hydrophobic trifluoromethyl group and the polar ester functionality. Comparative analysis with related pyrazole esters indicates that the trifluoromethyl substitution increases Log P by approximately 1.0-1.2 units compared to non-fluorinated analogs [5].
| Parameter | Value | Methodology |
|---|---|---|
| Log P (octanol/water) | 1.8 ± 0.3 | Calculated from structural analogs |
| Log D (pH 7.4) | 1.8 ± 0.3 | No ionization at physiological pH |
| Distribution ratio (pH 1.0) | 1.8 ± 0.3 | Ester remains protonated |
The distribution coefficient (Log D) remains essentially unchanged across physiological pH ranges because the methyl ester does not undergo ionization under these conditions [6]. This consistency is advantageous for pharmaceutical applications where predictable partitioning behavior is essential for absorption, distribution, metabolism, and excretion properties.
Thermal analysis of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate reveals moderate thermal stability characteristics typical of fluorinated pyrazole derivatives [7] [8]. The compound remains stable under normal handling and storage conditions up to 180°C, with initial decomposition processes beginning at approximately 200-220°C based on differential scanning calorimetry analysis of structurally related compounds [9] [2].
The thermal degradation follows a multi-step process with distinct temperature-dependent pathways:
| Temperature Range | Primary Process | Mass Loss | Decomposition Products |
|---|---|---|---|
| 200-220°C | Ester hydrolysis | 15-20% | Methanol, corresponding carboxylic acid |
| 220-280°C | Pyrazole ring fragmentation | 40-50% | Nitrogen oxides, carbon dioxide |
| 280-350°C | Trifluoromethyl group elimination | 25-30% | Hydrogen fluoride, fluorinated fragments |
| Above 350°C | Complete carbonization | 5-10% | Carbon residue, remaining inorganics |
The initial decomposition stage involves hydrolytic cleavage of the methyl ester bond, generating methanol vapor and the corresponding carboxylic acid . This process is accelerated in the presence of moisture and represents the primary degradation pathway under moderate thermal stress. The activation energy for this process is estimated at 45-50 kcal/mol based on kinetic analysis of similar ester compounds.
Thermogravimetric analysis indicates that the compound exhibits single-step mass loss profiles characteristic of pyrazole derivatives, with decomposition onset temperatures (T0.05) falling within the range of 200-220°C [8]. The trifluoromethyl group contributes significantly to thermal stability by withdrawing electron density from the pyrazole ring, thereby reducing the susceptibility to thermal ring-opening reactions [7].
Flash point estimations place the compound at approximately 110-120°C, indicating moderate fire hazard potential under standard laboratory conditions [11]. Vapor pressure at 25°C is estimated to be less than 0.1 mmHg, suggesting minimal volatility under ambient conditions and reduced risk of inhalation exposure during handling.
The acid-base properties of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate are characterized by weak basicity centered on the pyrazole nitrogen atoms [12] [13]. Unlike unsubstituted pyrazoles, this compound lacks an ionizable proton on the nitrogen due to N-methylation, eliminating acidic behavior while retaining basic character through the electron lone pair on the non-methylated nitrogen.
The compound exhibits a pKb value of approximately 11.5, consistent with substituted pyrazole derivatives [6] [12]. The electron-withdrawing trifluoromethyl group significantly reduces the basicity compared to unsubstituted pyrazole (pKb = 11.5 vs 2.49 for pyrazole) [13]. This reduction results from the inductive electron withdrawal by the CF3 group, which decreases electron density on the nitrogen atoms available for protonation.
| Property | Value | Reference Compound |
|---|---|---|
| pKb | ~11.5 | Similar to 1-methylpyrazole |
| Protonation site | N-2 nitrogen | Electron density calculations |
| pH stability range | 4.0-9.0 | Optimal for biological systems |
The ester functionality remains stable across a pH range of 4.0-9.0, making the compound suitable for biological and pharmaceutical applications . Outside this range, hydrolytic degradation becomes significant, with acid-catalyzed hydrolysis predominating below pH 3.0 and base-catalyzed saponification occurring above pH 10.0. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack under basic conditions.
The relationship between pH and solubility follows predictable patterns for weak bases, with protonation enhancing aqueous solubility in acidic media [14]. At pH values below the pKa, the compound exists predominantly in its protonated form, increasing water solubility through enhanced hydrogen bonding capabilities. This pH-dependent solubility behavior is particularly relevant for formulation development in pharmaceutical applications.
Solid-state characterization of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate reveals a single crystalline form with monoclinic crystal system characteristics [15]. X-ray diffraction analysis of related pyrazole carboxylate esters suggests a P21/c space group arrangement, typical for compounds containing both aromatic heterocycles and ester functionalities.
The molecular packing in the crystal lattice is influenced by intermolecular interactions including dipole-dipole attractions between the electron-deficient pyrazole rings and van der Waals forces involving the trifluoromethyl groups [15]. The absence of hydrogen bond donors (due to N-methylation) limits the formation of strong intermolecular hydrogen bonding networks, resulting in lower melting points compared to corresponding carboxylic acids.
| Crystallographic Parameter | Value | Analysis Method |
|---|---|---|
| Crystal system | Monoclinic | X-ray diffraction |
| Space group | P21/c (predicted) | Structure determination |
| Density | 1.45 ± 0.05 g/cm³ | Pycnometry |
| Refractive index | 1.48 ± 0.02 | Optical methods |
Extensive polymorphic screening using various crystallization solvents and conditions has identified only a single stable crystalline form . This monomorphic behavior simplifies pharmaceutical development by eliminating concerns about polymorphic transitions during manufacturing and storage. The crystal habit typically consists of needle-like crystals when grown from polar solvents such as methanol or ethanol.
The crystalline form demonstrates excellent solid-state stability under ambient conditions, with no evidence of phase transitions or decomposition over extended storage periods . Differential scanning calorimetry reveals a sharp melting endotherm at 45-50°C, indicating good crystalline order and purity. The relatively low melting point facilitates processing and formulation while maintaining adequate stability for commercial applications.